molecular formula C17H20ClN5O B13508339 N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-ethyl-1H-1,2,3-triazole-4-carboxamide hydrochloride

N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-ethyl-1H-1,2,3-triazole-4-carboxamide hydrochloride

Cat. No.: B13508339
M. Wt: 345.8 g/mol
InChI Key: ZLYTUZVVNPHALL-UHFFFAOYSA-N
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Description

N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-ethyl-1H-1,2,3-triazole-4-carboxamide hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene ring, an amino group, and a triazole ring. Its hydrochloride form enhances its solubility in water, making it more accessible for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-ethyl-1H-1,2,3-triazole-4-carboxamide hydrochloride typically involves multiple steps. One common method includes the Bucherer reaction, where 2-naphthol is heated with ammonium zinc chloride at 200-210°C to produce 2-naphthylamine . This intermediate can then be further reacted with ethyl cyanoacetate and other reagents to form the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the hydrochloride form is typically obtained by treating the free base with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-ethyl-1H-1,2,3-triazole-4-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and alkyl halides for substitution reactions. Reaction conditions vary depending on the desired product but often involve elevated temperatures and specific solvents.

Major Products

The major products formed from these reactions include various substituted triazoles and naphthalene derivatives, which can have different functional groups attached depending on the reagents used.

Scientific Research Applications

N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-ethyl-1H-1,2,3-triazole-4-carboxamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-ethyl-1H-1,2,3-triazole-4-carboxamide hydrochloride involves its interaction with specific molecular targets. It can act as a releasing agent of neurotransmitters like serotonin, norepinephrine, and dopamine . The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-ethyl-1H-1,2,3-triazole-4-carboxamide hydrochloride is unique due to its combination of a naphthalene ring, a triazole ring, and an amino group. This structure provides it with distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C17H20ClN5O

Molecular Weight

345.8 g/mol

IUPAC Name

N-(2-amino-1-naphthalen-2-ylethyl)-1-ethyltriazole-4-carboxamide;hydrochloride

InChI

InChI=1S/C17H19N5O.ClH/c1-2-22-11-16(20-21-22)17(23)19-15(10-18)14-8-7-12-5-3-4-6-13(12)9-14;/h3-9,11,15H,2,10,18H2,1H3,(H,19,23);1H

InChI Key

ZLYTUZVVNPHALL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(N=N1)C(=O)NC(CN)C2=CC3=CC=CC=C3C=C2.Cl

Origin of Product

United States

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